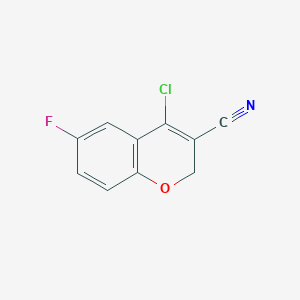

4-chloro-6-fluoro-2H-chromene-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

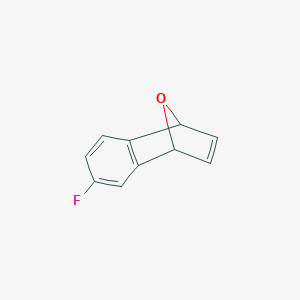

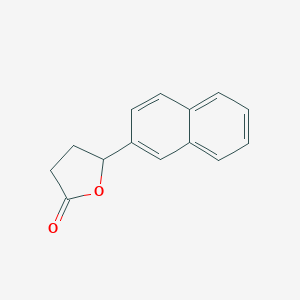

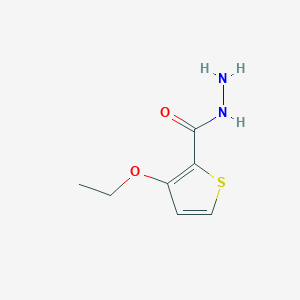

4-chloro-6-fluoro-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H5ClFNO. It has a molecular weight of 209.6 g/mol . This compound is intended for research use only and is not meant for human or veterinary use.

Synthesis Analysis

The synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbonitrile and its derivatives has been achieved using Vilsmeier reagent . A series of new 2H-chromenes was prepared in high yields by introducing a corresponding β-halovinylaldehyde into condensation and cyclization reactions with active methylene compounds .Molecular Structure Analysis

The molecular structure of 4-chloro-6-fluoro-2H-chromene-3-carbonitrile has been determined by NMR spectroscopy and X-ray crystallography . The compound is monoclinic, with unit cell dimensions a = 14.923 (5), b = 6.615 (2), c = 14.921 (5) Å, β = 101.44 (3)°, V = 1443.7 (8) Å^3, Z = 4, Dcalc. = 1.383 g/cm^3 .Chemical Reactions Analysis

Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate, a derivative of 4-chloro-6-fluoro-2H-chromene-3-carbonitrile, was synthesized using Vilsmeier reagent . A series of new 2H-chromenes was prepared in high yields by introducing a corresponding β-halovinylaldehyde into condensation and cyclization reactions with active methylene compounds .科学的研究の応用

Organic Chemistry

Application

The compound is used in the synthesis of new 2H-chromenes . These chromenes are important due to their reactivity and biological activity .

Method of Application

The compound was synthesized using the Vilsmeier reagent . A series of new 2H-chromenes was prepared in high yields by introducing a corresponding β-halovinylaldehyde into condensation and cyclization reactions with active methylene compounds .

Results

The synthesis resulted in high yields of new 2H-chromenes . The compound was obtained in a 90% yield after column chromatography .

Bioimaging

Application

Chromene-based probes, which include the compound, have been used for biological sensing applications . The “thiol-chromene” click reaction has been used for the selective and rapid recognition of thiols .

Method of Application

The specific methods of application in bioimaging were not detailed in the sources. However, the use of chromene-based probes for sensing various biologically relevant analytes was mentioned .

Results

The use of chromene-based probes has led to the development of sensors for various biologically relevant analytes .

Synthesis of Derivatives

Application

The compound is used in the efficient synthesis of methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate and its derivatives . These derivatives are important due to their reactivity and potential biological activity .

Results

The synthesis resulted in high yields of new 2H-chromenes . The compound was obtained in a 96% yield after column chromatography .

Anti-Inflammatory Activities

Application

Derivatives of 4H-chromene and chromeno [2,3-b]pyridine, which include the compound, have been found to have various potential biological activities, including anti-inflammatory, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .

Method of Application

The specific methods of application in anti-inflammatory activities were not detailed in the sources. However, the use of chromene-based probes for sensing various biologically relevant analytes was mentioned .

Results

Synthesis of Polysubstituted 2-Amino-4 Derivatives

Application

The compound is used in the synthesis of polysubstituted 2-amino-4 derivatives . These derivatives are important due to their reactivity and potential biological activity .

Method of Application

The specific methods of application in the synthesis of polysubstituted 2-amino-4 derivatives were not detailed in the sources. However, the use of the compound for the synthesis of these derivatives was mentioned .

Results

The synthesis resulted in good-to-high yields (75–91%) of polysubstituted 2-amino-4 derivatives .

Therapeutic Potential

Application

Chromenes, which include the compound, are privileged scaffolds that are widely distributed in a plethora of biologically active natural products, drugs and therapeutic leads . The chromene nucleus is a vital constituent of various naturally occurring and synthetic molecules with a broad range of bioactivities, such as anti-vascular, anti-microbial, antioxidant, anti-tumour, antifungal, antiviral, anti-cancer, anti-HIV, anti-tubercular, anti-coagulant, anti-inflammatory, oestrogenic, analgesic, anti-helminthic, herbicidal, anti-convulsant and anti-spasmolytic activity .

Method of Application

The specific methods of application in therapeutic potential were not detailed in the sources. However, the use of chromene-based probes for sensing various biologically relevant analytes was mentioned .

特性

IUPAC Name |

4-chloro-6-fluoro-2H-chromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQZKNVFNOGFJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371388 |

Source

|

| Record name | 4-chloro-6-fluoro-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-fluoro-2H-chromene-3-carbonitrile | |

CAS RN |

175205-57-9 |

Source

|

| Record name | 4-chloro-6-fluoro-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)

![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)